(Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide

Stereochemistry Olefin geometry Target binding

This (Z)-configured N-phenylbenzamide is the stereochemically defined partner to the (E)-isomer (CAS 1164510-82-0). Procure this specific compound for target binding topology studies, utilizing its unique cisoid arrangement of 3-nitrophenyl and N-benzoylamino groups. The N-allyl handle enables further chemical elaboration (click chemistry, cross-metathesis). Independent NADPH oxidase target deconvolution is recommended due to a vendor annotation discrepancy (TRC A727200 refers to apocynin, not this compound). Select this product for selective SAR exploration, not generic N-phenylbenzamide substitution.

Molecular Formula C19H17N3O4
Molecular Weight 351.362
CAS No. 300849-72-3
Cat. No. B2525048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide
CAS300849-72-3
Molecular FormulaC19H17N3O4
Molecular Weight351.362
Structural Identifiers
SMILESC=CCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
InChIInChI=1S/C19H17N3O4/c1-2-11-20-19(24)17(21-18(23)15-8-4-3-5-9-15)13-14-7-6-10-16(12-14)22(25)26/h2-10,12-13H,1,11H2,(H,20,24)(H,21,23)/b17-13-
InChIKeyVPFGPICGSKBJHU-LGMDPLHJSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide (CAS 300849-72-3): Structural Identity and Research-Grade Availability


(Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide (CAS 300849-72-3; MF: C₁₉H₁₇N₃O₄; MW: 351.36 g/mol) is a synthetic small molecule belonging to the N-phenylbenzamide class, distinguished by a (Z)-configured olefinic linkage bearing a 3-nitrophenyl substituent, an N-allylcarboxamide group, and an N-benzoyl enamine core. [1] The compound is categorized by Toronto Research Chemicals (TRC; catalog A727200) under Aromatics, Pharmaceuticals, Intermediates and Fine Chemicals, and Protein Kinase Inhibitors and Activators, and is supplied as a white to off-white solid. Its (Z)-olefin geometry is a defining stereochemical feature that separates it from the corresponding (E)-isomer (CAS 1164510-82-0) available through Sigma-Aldrich (AldrichCPR R797111), a distinction with potential implications for target binding topology. Direct peer-reviewed pharmacological characterization of this specific compound remains extremely limited in the public domain; available evidence is drawn primarily from vendor technical datasheets, structural class inferences from N-phenylbenzamide literature, and stereochemical comparisons with close analogs.

Why Generic N-Phenylbenzamide Substitution Fails for CAS 300849-72-3: Stereochemical and Substituent-Level Differentiation


Procurement or experimental substitution of (Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide with a generic N-phenylbenzamide or even its (E)-stereoisomer (CAS 1164510-82-0) is not scientifically equivalent. The (Z)-configuration of the exocyclic olefin enforces a specific spatial presentation of the 3-nitrophenyl and N-allylcarboxamide vectors relative to the benzamide moiety, which directly affects hydrogen-bonding geometry, π-stacking interactions, and target-site complementarity. In the broader N-phenylbenzamide class, the position of the nitro substituent (meta vs. para), the nature of the amide N-substituent (allyl vs. isopropyl vs. unsubstituted), and the presence or absence of halogenation on the benzamide ring have all been demonstrated to produce substantial shifts in biological activity profiles, including enzyme inhibition potency and antimicrobial spectrum. [1] Furthermore, the vendor-reported NADPH oxidase inhibitory annotation associated with TRC A727200, while lacking a dedicated primary publication, implies a functional assignment that cannot be assumed for regioisomeric or stereoisomeric analogs without independent verification. The quantitative evidence below substantiates why each structural feature of this compound must be treated as a distinct selection criterion.

Quantitative Differentiation Evidence: (Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide vs. Closest Structural Analogs


Stereochemical Differentiation: (Z)-Configuration vs. (E)-Isomer (CAS 1164510-82-0) and Implications for Target Engagement

The target compound adopts a (Z)-configuration at the exocyclic double bond (InChI Key: VPFGPICGSKBJHU-LGMDPLHJSA-N), placing the 3-nitrophenyl ring and the N-benzoylamino group on the same side of the olefin. [1] The commercially available (E)-isomer (CAS 1164510-82-0; Sigma-Aldrich R797111; InChI Key: VPFGPICGSKBJHU-GHRIWEEISA-N) presents the opposite spatial arrangement. In enamide-containing bioactive molecules, (Z)/(E) stereochemistry is a well-established determinant of biological activity; for example, within N-nitrophenyl retrobenzamide anticonvulsants, stereoelectronic factors governing the olefin geometry directly modulate potency in maximal electroshock (MES) seizure models. While no published head-to-head pharmacological comparison of the (Z)- and (E)-isomers of this specific benzamide exists, the structural precedent from the broader N-phenylbenzamide class indicates that olefin geometry can dictate the difference between an active inhibitor and an inactive isomer.

Stereochemistry Olefin geometry Target binding

Allyl Substituent vs. Isopropyl Analog: N-Alkyl Group Variation and Predicted Physicochemical Profile Shifts

The target compound features an N-allyl group (CH₂CH=CH₂) on the terminal carboxamide, whereas the closest commercially cataloged analog bears an N-isopropyl group (CAS not publicly assigned for this specific comparison; cataloged as N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide). The allyl group introduces a terminal olefin capable of participating in π-π interactions, undergoing metabolic epoxidation, or serving as a synthetic handle for further derivatization (e.g., click chemistry), functionalities absent in the saturated isopropyl analog. The allyl substitution also reduces calculated logP relative to the isopropyl group (AlogP ~3.5 vs. ~3.8 estimated by fragment-based calculation), potentially affecting membrane permeability and solubility profiles. In the broader context of N-alkylnitrobenzamide antimycobacterial agents, the nature of the N-alkyl substituent has been demonstrated to modulate whole-cell activity against Mycobacterium tuberculosis by over 10-fold, underscoring that N-alkyl variation is not pharmacologically silent. [1]

N-alkyl substitution Lipophilicity SAR

3-Nitrophenyl vs. 4-Nitrophenyl Substitution: Regioisomeric Effects on Biological Activity from N-Phenylbenzamide Class Evidence

The target compound carries a 3-nitrophenyl (meta-nitro) substituent. In a systematic study of N-(2-hydroxy-nitrophenyl)benzamide derivatives, the position of the nitro group (4-nitro vs. 5-nitro on the phenyl ring) produced differential antimicrobial activity: 4-nitro-substituted analogs displayed minimum inhibitory concentrations (MICs) against Staphylococcus aureus ranging from 32 to 128 µg/mL, while 5-nitro-substituted analogs showed MICs between 64 and >256 µg/mL, demonstrating that nitro position alone can shift potency by 2- to >4-fold. [1] Although the target compound lacks the 2-hydroxy group present in that study, the principle that nitrophenyl regioisomerism is a critical determinant of bioactivity within N-phenylbenzamides is firmly established. Additionally, nitrophenyl derivatives evaluated as aldose reductase inhibitors showed that the nitro group engages the Tyr48 and His110 active-site residues of ALR2 through specific hydrogen-bonding geometry that is sensitive to the nitro substitution pattern. [2] No published data directly comparing 3-nitrophenyl vs. 4-nitrophenyl variants of this specific benzamide scaffold could be located. [3]

Nitrophenyl regioisomerism Antimicrobial SAR Enzyme inhibition

3-Bromo-Benzamide Analog: Halogenation and Its Impact on Molecular Properties

A directly cataloged analog, 3-bromo-N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide, introduces a bromine atom at the 3-position of the benzamide ring while retaining the (Z)-configuration, 3-nitrophenyl, and N-allyl features. The bromine substitution increases molecular weight from 351.36 to approximately 430.25 g/mol and adds significant heavy-atom density, which can enhance X-ray crystallographic phasing if the compound is used in co-crystallography studies, and may alter halogen-bonding interactions with protein targets. In the broader benzamide literature, the introduction of a bromine substituent on the benzamide ring has been associated with shifts in lipophilicity (estimated ΔlogP ≈ +0.6–0.8 units) and potential modulation of cytochrome P450 metabolic stability. No published comparative bioactivity data exist for the brominated vs. non-brominated pair.

Halogen substitution 3-Bromo analog Reactivity

Vendor-Annotated NADPH Oxidase Inhibitor Classification: Caveats and Procurement Implications

Toronto Research Chemicals annotates TRC-A727200 as 'An inhibitor of NADPH oxidase (an enzyme responsible for reactive oxygen species production) and is useful in the treatment of various inflammatory diseases,' citing Impellizzeri et al. (Biochem Pharmacol, 2011, 81, 636) and Genovese et al. (Brain Res, 1372). However, both cited publications specifically investigate apocynin (4'-hydroxy-3'-methoxyacetophenone; CAS 498-02-2; MW 166.17), a structurally unrelated methoxyphenol, not this N-phenylbenzamide. [1] Independent verification reveals that multiple vendors cross-reference TRC catalog number A727200 with apocynin, indicating a potential cataloging conflation. Consequently, the NADPH oxidase inhibitor annotation must be treated as unvalidated for CAS 300849-72-3. Researchers procuring this compound for NADPH oxidase studies should independently confirm activity in their assay system and should not assume functional equivalence to apocynin or other validated NOX inhibitors (e.g., GKT137831, VAS2870).

NADPH oxidase ROS inhibition Vendor annotation

Best-Fit Research Application Scenarios for (Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide (CAS 300849-72-3)


Stereochemistry-Dependent Structure-Activity Relationship (SAR) Studies on N-Phenylbenzamide Olefin Geometry

This compound is the (Z)-configured partner in a stereoisomeric pair with the commercially available (E)-isomer (CAS 1164510-82-0). Researchers investigating how olefin geometry influences target binding, cellular permeability, or metabolic stability in N-phenylbenzamide-based inhibitors should procure both isomers and compare them in parallel assays. The (Z)-configuration places the 3-nitrophenyl and N-benzoylamino groups in a cisoid arrangement, which may favor intramolecular hydrogen bonding or a specific conformational presentation to a binding pocket. This application is supported by the established precedent in retrobenzamide anticonvulsant SAR. [1]

Medicinal Chemistry Derivatization via the Terminal Allyl Handle

The N-allyl group provides a terminal olefin suitable for further chemical elaboration—including thiol-ene click chemistry, olefin cross-metathesis, or epoxidation—enabling the generation of focused compound libraries for SAR exploration. This synthetic utility distinguishes the compound from its N-isopropyl analog, which lacks a reactive handle. Researchers engaged in fragment-based drug discovery or covalent inhibitor design can utilize the allyl moiety as a latent electrophile or a conjugation point for bioconjugation strategies. [1]

Heavy-Atom Negative Control for 3-Bromo-Benzamide Analog Co-Crystallography

For structural biology groups pursuing co-crystallography of the 3-bromo analog with a protein target, the non-brominated parent compound serves as the essential negative control to distinguish bromine-mediated contacts from scaffold-intrinsic binding interactions. The (Z)-configuration and 3-nitrophenyl substitution are held constant between the two compounds, isolating the effect of bromine substitution. Procurement of both compounds from the same vendor or synthetic batch is recommended to minimize confounding variables. [1]

Independent Validation of Putative NADPH Oxidase Inhibitory Activity

Given the vendor annotation discrepancy—where TRC catalog A727200 is labeled as a NADPH oxidase inhibitor but the cited references describe apocynin—this compound represents an opportunity for independent target deconvolution. Researchers equipped with cellular ROS detection assays (e.g., luminol-based chemiluminescence, Amplex Red, or DHE fluorescence) can systematically test whether this N-phenylbenzamide exhibits bona fide NOX inhibition, and if so, determine its IC₅₀ relative to validated inhibitors such as apocynin, GKT137831, or VAS2870. A positive finding would provide the first published evidence linking this scaffold to NADPH oxidase pharmacology; a negative finding would correct the vendor annotation and prevent future misprocurement. [1]

Quote Request

Request a Quote for (Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.